molecular formula C19H23N3O3 B2925045 2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2310206-64-3

2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2925045
CAS No.: 2310206-64-3
M. Wt: 341.411
InChI Key: NBJSKUYBHMTLLK-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethan-1-one is a complex organic compound that features a variety of functional groups, including a methoxyphenoxy group, a pyrazolyl group, and an azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one likely involves multiple steps, including the formation of the azabicyclooctane core, the introduction of the pyrazolyl group, and the attachment of the methoxyphenoxy moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions may be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions would depend on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly for targeting specific biological pathways.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action for 2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one would depend on its specific interactions with molecular targets. This may involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other molecules with azabicyclooctane cores, pyrazolyl groups, or methoxyphenoxy moieties. Examples include:

  • 2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)cyclohexyl]ethan-1-one
  • 2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)cyclopentyl]ethan-1-one

Uniqueness

The uniqueness of 2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-5-2-3-6-18(17)25-13-19(23)22-14-7-8-15(22)12-16(11-14)21-10-4-9-20-21/h2-6,9-10,14-16H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJSKUYBHMTLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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